molecular formula C17H17N3O3S B2485413 N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide CAS No. 1376445-96-3

N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B2485413
CAS No.: 1376445-96-3
M. Wt: 343.4
InChI Key: MMYKBLZAMYDGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Antiviral Drug Discovery

  • A review article discusses various compounds, including cyclotriazadisulfonamide and pyrazine derivatives, in the context of antiviral drug discovery. Although the specific compound is not mentioned, this highlights the ongoing research into novel compounds with potential antiviral properties (De Clercq, 2009).

Synthesis and Biological Activities

  • Research into the synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl) derivatives provides insights into the chemical synthesis processes and potential biological activities of related compounds. This includes their potential for non-linear optical (NLO) properties and molecular docking studies indicating anticancer activity (Jayarajan et al., 2019).

Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)

  • A study on amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) demonstrates the potential therapeutic applications of similar compounds in treating cancer. The research outlines the use of fragment-based screening and structure-based design to identify potent inhibitors, indicating a pathway for the development of compounds with similar backbones (Giannetti et al., 2013).

Transfer Hydrogenation Catalysts

  • Studies on Cp*Ir(pyridinesulfonamide)Cl Precatalysts for base-free transfer hydrogenation of ketones showcase the role of similar compounds in catalysis. This research illustrates the synthesis and application of pyridinesulfonamide derivatives as pre-catalysts in chemical reactions, emphasizing their versatility and utility in organic synthesis (Ruff et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYKBLZAMYDGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.